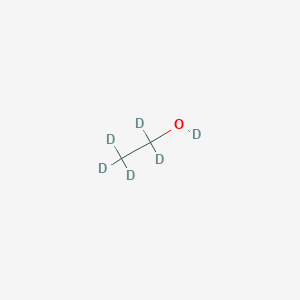

(2H6)Ethanol

Overview

Description

Ethanol, or ethyl alcohol, is a colorless, volatile, flammable liquid that is the active ingredient in alcoholic beverages. It is also used as a solvent, fuel, and as a feedstock for the production of other chemicals. In addition, ethanol has many applications in the scientific research community, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Hydrogen Production : Ethanol is utilized in the production and purification of hydrogen through redox processes in fixed bed reactors, suitable for Proton Exchange Membrane (PEM) fuel cells (Hormilleja et al., 2014). Ethanol steam reforming is also identified as a promising method for producing high-purity hydrogen at low temperatures and pressures, beneficial for fuel cells (Vaidya & Rodrigues, 2006).

Drug Interactions : Ethanol alters the pharmacokinetics of other drugs by changing their absorption rates. Both acute and chronic use of ethanol can cause changes in physiological responses, such as hypotension and impaired motor and cognitive functions (Chan & Anderson, 2014).

Lipid Interactions : Ethanol binding significantly affects the orientation of lipid headgroups and increases the area per lipid in phospholipid bilayers, a crucial aspect in biochemistry (Barry & Gawrisch, 1994).

Combustion and Flame Studies : The addition of ethanol in benzene flames reduces concentrations of intermediate species, influencing the formation of soot precursors, important in combustion research (Dias et al., 2014). Additionally, studies on ethanol combustion and oxidation in laminar premixed flames and jet-stirred reactors contribute to understanding flame dynamics (Leplat et al., 2011).

Catalysis and Synthesis : Research shows that ethanol can be produced catalytically in the CO–H2 reaction using rhodium crystallite catalysts, which is significant in chemical synthesis (Ichikawa, 1978). Also, nanocrystalline catalysts can achieve complete conversion of ethanol into hydrogen gas at certain temperatures, providing insights into new catalytic methods (Neltner et al., 2010).

Sensor Development : Ni2+-nitrilotriacetic acid (NTA) resin-immobilized alcohol dehydrogenase (ADH) can be used for determining ethanol and methanol in various applications, demonstrating the role of ethanol in sensor technology (Li, 2020).

Mechanism of Action

Target of Action

Ethanol-d6, a deuterated derivative of ethanol , primarily targets the brain’s neurons . It interacts with several neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . It is both a GABA agonist and a glutamate N-methyl-D-aspartate (NMDA) receptor antagonist .

Mode of Action

Ethanol-d6 affects the brain’s neurons in several ways. It alters their membranes as well as their ion channels, enzymes, and receptors . Ethanol-d6 also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate . Its actions on dopaminergic and opioid peptidergic systems are implicated in the reinforcing effect of alcohol .

Pharmacokinetics

Ethanol-d6 is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is primarily metabolized by the hepatic enzyme alcohol dehydrogenase .

Result of Action

The molecular and cellular effects of Ethanol-d6’s action are diverse. It can induce various manifestations such as relief from anxiety, disinhibition, ataxia, and general anesthesia . Chronic exposure to Ethanol-d6 can cause persistent structural and functional changes in the brain .

Action Environment

The action, efficacy, and stability of Ethanol-d6 can be influenced by environmental factors. For instance, the presence of other substances or drugs in the system can affect its metabolism and action . The effect of Ethanol-d6 can also be influenced by genetic polymorphisms of certain genes .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Ethanol-d6 interacts with various enzymes and proteins. For instance, the alcohol dehydrogenase and aldehyde dehydrogenase from Aspergillus nidulans were introduced into E. coli, and the recombinant strain acquired the ability to grow on Ethanol-d6 . This indicates that Ethanol-d6 can participate in biochemical reactions involving these enzymes.

Cellular Effects

The effects of Ethanol-d6 on cells are not fully understood. Studies on ethanol suggest that it can have significant impacts on cellular processes. For instance, ethanol has been shown to alter the subcellular localization of certain protein kinase C isoforms in NG108–15 cells

Molecular Mechanism

It is known that ethanol’s primary mechanism of action is GABA A receptor positive allosteric modulation . Given the structural similarity between ethanol and Ethanol-d6, it is possible that Ethanol-d6 may exert its effects through similar mechanisms.

Temporal Effects in Laboratory Settings

The temporal effects of Ethanol-d6 in laboratory settings are not well-studied. Studies on ethanol suggest that its effects can change over time. For instance, ethanol sensitization in mice continues to develop beyond 20 days to reach maximal levels after about 25 injections in DBA/2J mice and 40 injections in Swiss mice .

Dosage Effects in Animal Models

The effects of Ethanol-d6 dosage in animal models are not well-documented. Studies on ethanol suggest that its effects can vary with different dosages. For instance, prenatal ethanol exposure has been linked to widespread impairments in brain structure and function in various animal models .

Metabolic Pathways

Ethanol-d6 is likely involved in similar metabolic pathways as ethanol. Ethanol is metabolized primarily by alcohol dehydrogenase to acetaldehyde, which is then further metabolized to acetate by aldehyde dehydrogenase . It is plausible that Ethanol-d6 undergoes similar metabolic transformations.

Subcellular Localization

Studies on ethanol suggest that it can alter the subcellular localization of certain proteins . It is plausible that Ethanol-d6 may have similar effects on protein localization.

properties

IUPAC Name |

1,1,1,2,2-pentadeuterio-2-deuteriooxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-LIDOUZCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934298 | |

| Record name | (~2~H_5_)Ethan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl alcohol-d6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1516-08-1 | |

| Record name | Ethanol-d6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H6)Ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_5_)Ethan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H6]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

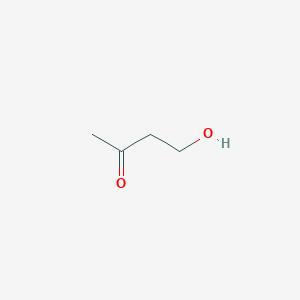

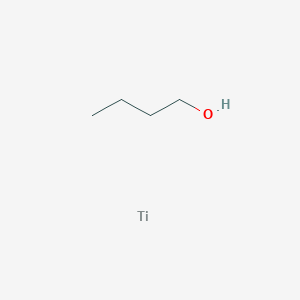

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

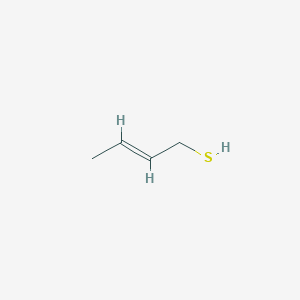

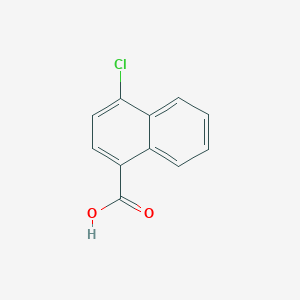

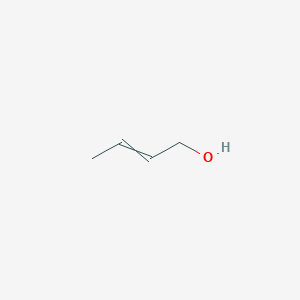

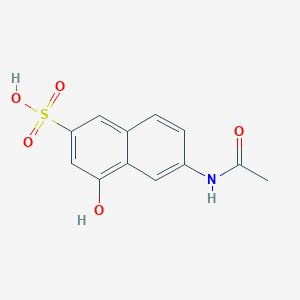

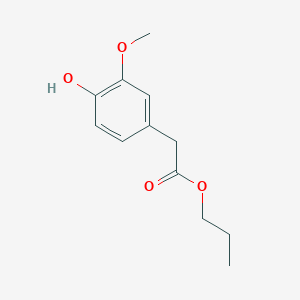

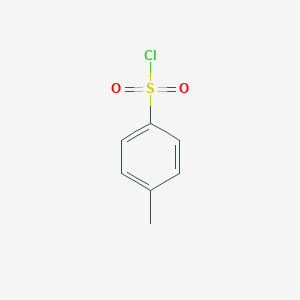

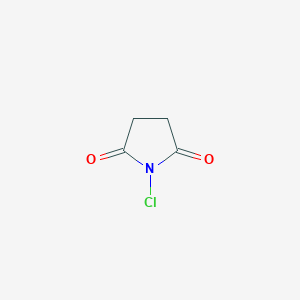

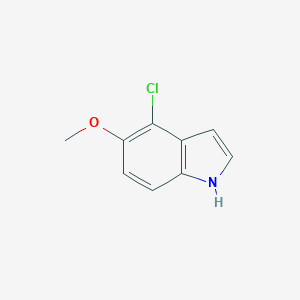

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.